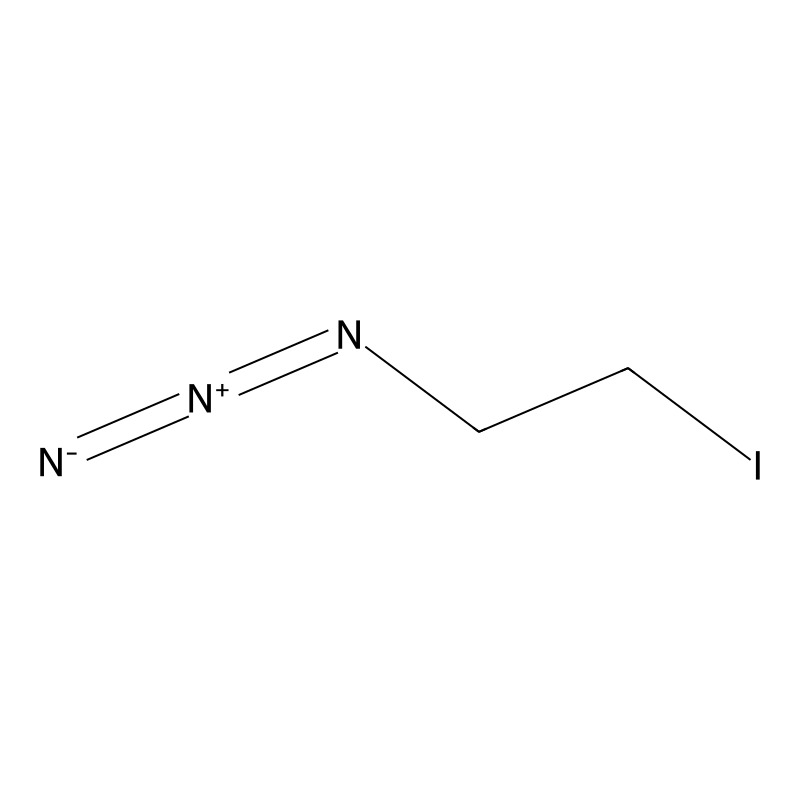

1-Azido-2-iodoethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

- Due to the presence of both azide (N3) and iodo (I) functional groups, 1-Azido-2-iodoethane could be a valuable intermediate in organic synthesis. The azide group can participate in various reactions like click chemistry for conjugation or cycloaddition reactions to form complex molecules. PubChem: ) Iodoethane, on the other hand, is a good leaving group that can be readily substituted in nucleophilic substitution reactions.

Radiolabeling:

- The ease of replacing iodine with radioisotopes like 125I makes 1-Azido-2-iodoethane a potential candidate for radiolabeling biomolecules. This radiolabeling technique is crucial in various fields like bioimaging and radiopharmaceutical development. However, further research is needed to determine the stability and labeling efficiency of 1-Azido-2-iodoethane compared to established radiolabeling methods.

Material Science:

- The combination of azide and iodide functionalities in 1-Azido-2-iodoethane offers possibilities for exploration in material science. The azide group can participate in click reactions for surface modification or the creation of new functional materials. The iodide group could potentially serve as a crosslinking agent or a precursor for inorganic material formation. However, more research is required to understand the material properties attainable using 1-Azido-2-iodoethane.

1-Azido-2-iodoethane is a halogenated azide compound characterized by the presence of both an azide group (-N₃) and an iodine atom attached to a two-carbon ethyl chain. Its molecular formula is C₂H₄IN₃, and it has a molecular weight of approximately 174.97 g/mol. This compound exists as a colorless liquid and is valued for its stability and reactivity in various organic synthesis reactions .

1-Azido-2-iodoethane itself likely does not have a specific mechanism of action as it's not a biological compound. However, its functional groups play a role in organic synthesis mechanisms. For instance, the azide group can participate in click chemistry, a type of reaction used to join molecules together [].

- Azide groups can be toxic and decompose to release harmful gases. Iodoethane is also a potentially harmful chemical.

- Without specific data on 1-Azido-2-iodoethane, it is advisable to handle it with appropriate caution in a laboratory setting, following standard procedures for handling hazardous chemicals [, ].

- Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazoles, which are important in medicinal chemistry.

- Electrophilic Substitution Reactions: The iodine atom can act as a leaving group, facilitating nucleophilic substitutions that lead to various derivatives.

- Rhodium-Catalyzed Transformations: It can be utilized in transformations involving heterocycles, expanding its utility in organic synthesis .

The synthesis of 1-azido-2-iodoethane can be achieved through several methods:

- Direct Halogenation: Reacting ethyl azide with iodine or iodinating agents under controlled conditions.

- Nucleophilic Substitution: Starting from 1-bromo-2-iodoethane, where sodium azide is used to replace the bromine atom with an azide group.

- Electrochemical Methods: Recent studies have explored electrode-switchable reactions to achieve regiodivergent azidoiodination of alkenes, providing a more sustainable synthetic route .

1-Azido-2-iodoethane serves multiple purposes in organic chemistry:

- Synthesis of Heterocycles: It is used as a precursor for creating nitrogen-containing heterocycles such as triazoles and imidazoles.

- Fluoroalkylation Reagent: The compound is employed in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

- Energetic Materials: Due to its energetic properties, it is studied for potential applications in explosives and propellants .

Interaction studies involving 1-azido-2-iodoethane focus on its reactivity with various nucleophiles and electrophiles. The compound's azide group can engage in click chemistry reactions, particularly with alkynes, leading to the formation of stable triazole linkages. Additionally, studies on its interactions with biological targets are ongoing to explore its potential as an antiviral agent .

Several compounds share structural similarities with 1-azido-2-iodoethane. Below is a comparison highlighting their unique features:

Nucleophilic substitution remains the most straightforward route to 1-azido-2-iodoethane, leveraging the reactivity of iodoethane with sodium azide. The reaction proceeds via an SN2 mechanism, where the azide ion displaces iodide at the electrophilic carbon. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance the nucleophilicity of the azide ion by minimizing solvation effects, favoring bimolecular substitution. For example, in DMF, the reaction achieves yields exceeding 80% under mild conditions (25°C, 12 hours).

A critical factor in this methodology is solvent selectivity. Non-polar solvents such as toluene promote radical pathways due to reduced stabilization of ionic intermediates, while polar solvents favor direct substitution. This dichotomy was demonstrated in a study comparing reaction outcomes in acetonitrile (polar) versus hexane (non-polar), where the former yielded 1-azido-2-iodoethane, and the latter generated alkyl radicals for polymerization. The general reaction equation is:

$$

\text{CH}2\text{ICH}3 + \text{NaN}3 \xrightarrow{\text{DMF}} \text{CH}2\text{N}3\text{CH}2\text{I} + \text{NaI}

$$

Table 1: Solvent Effects on Nucleophilic Substitution

| Solvent | Polarity | Primary Pathway | Yield (%) |

|---|---|---|---|

| DMF | High | SN2 | 85 |

| Acetonitrile | Moderate | SN2 | 78 |

| Hexane | Low | Radical | <5 |

Radical Pathways in Azide Transfer Reactions

The radical pathways involving azide transfer reactions represent a fundamental aspect of 1-azido-2-iodoethane reactivity [6] [11]. Recent mechanistic investigations have revealed that azide compounds readily release nitrogen to form new nitrogen-carbon bonds when functioning as radical acceptors for active intermediates in reactions [6] [22]. The radical cascade reactions utilizing azides as radical acceptors have emerged as crucial methods for synthesizing nitrogen heterocycles over the past decade [6] [22].

Computational studies demonstrate that azidyl radicals (N₃- ) are generated through homolytic cleavage of iodine-nitrogen bonds, occurring within 400 picoseconds under ultraviolet irradiation [17]. The released azide radical subsequently reacts with solvents, while iodine radicals undergo ring-opening reactions that control the overall reaction rate [17]. This mechanism involves hydrogen atom abstraction from solvents, leading to the formation of various products as validated by nuclear magnetic resonance and infrared spectroscopy [17].

The iron-catalyzed azidation mechanism proceeds through a hydrogen atom transfer followed by azide transfer, where oxoiron(IV) complexes abstract hydrogen atoms from substrates to generate alkyl radicals [11] [24]. These alkyl radicals are subsequently trapped by iron(III)-azide complexes to form azide products and regenerate the original iron(II) species [11]. The mechanistic investigations reveal that iron complexes participate in closed catalytic cycles involving iron(II) species and iron(III)-azide intermediates rather than initiating simple radical chain reactions [11].

Experimental evidence from time-resolved studies indicates that the ratio of stereoisomeric azide products remains constant throughout the reaction when iron catalysts are employed, supporting the closed catalytic cycle mechanism [11]. In contrast, reactions without iron catalysts show different stereoselectivity patterns, confirming that iron-azide complexes are the dominant species transferring azide units to alkyl radicals [11].

Transition Metal-Catalyzed Carbon–Nitrogen Bond Formation Mechanisms

Transition metal catalysis plays a pivotal role in facilitating carbon-nitrogen bond formation involving azide compounds [7] [12] [13]. Copper(I)-catalyzed azide-alkyne cycloaddition reactions proceed through well-defined mechanistic pathways involving dinuclear copper intermediates [12]. The reaction mechanism begins with alkyne coordination to dinuclear copper complexes, followed by alkyne deprotonation via nitrogen heterocyclic carbene moieties [12].

The cycloaddition step determines regioselectivity, with transition structures leading to 1,4-disubstituted triazoles being 8.9 kcal/mol lower in energy than those producing 1,5-disubstituted products [12]. This energy difference explains the complete regioselectivity observed experimentally [12]. Both copper atoms actively participate in carbon-nitrogen bond formation, as evidenced by copper-carbon distances of 1.921 and 1.951 Å and copper-copper distances of 2.492 Å in transition states [12].

Table 2: Computational Activation Energies for Azide Cycloaddition Reactions

| Reaction Type | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| 1,4-Disubstituted triazole formation | 15.1 | [12] |

| 1,5-Disubstituted triazole formation | 23.9 | [12] |

| Benzyl azide + phenylacetylene (CuAAC) | 22.9 | [12] |

| Phenyl azide + phenyl enaminone (1,4-pathway) | 30.3 | [29] |

| Phenyl azide + phenyl enaminone (1,5-pathway) | 39.5 | [29] |

| Azide + guanidine cycloaddition | >50 | [33] |

Silver(I)-catalyzed azide-alkyne cycloaddition mechanisms have been investigated using density functional theory calculations [20]. The computational results demonstrate that binuclear silver pathways exhibit lower activation barriers compared to mononuclear alternatives [20]. Once silver acetylide structures form, triazole synthesis via cycloaddition becomes energetically favorable [20].

Recent studies have revealed that transition metal ions activate azide groups rather than cyano groups in organonitrile reactions [13]. Experimental capture of activated intermediates containing metal cadmium ions provides direct evidence for this mechanism [13]. Theoretical calculations indicate that intermediates containing coordinated azide can function as electrophilic reagents, with uncoordinated terminal nitrogen atoms attacking cyano groups in nucleophilic addition reactions [13].

Table 3: Transition Metal Catalysts in Azide Carbon-Nitrogen Bond Formation

| Metal Catalyst | Reaction Type | Key Features | Typical Activation Energy (kcal/mol) |

|---|---|---|---|

| Copper(I) complexes | Azide-alkyne cycloaddition | High regioselectivity, room temperature | 15-25 |

| Silver(I) complexes | Azide-alkyne cycloaddition | Lower activation barriers than mononuclear | 12-20 |

| Gold(I) complexes | Azide-alkyne cycloaddition | Alternative to copper catalysis | 18-28 |

| Iron(II/III) complexes | Carbon-hydrogen azidation reactions | Hydrogen atom transfer/azide transfer mechanism | 10-18 |

| Nickel complexes | Carbon-nitrogen cross-coupling with azides | Air-stable precatalysts available | 20-30 |

| Palladium complexes | Aryl azide coupling reactions | Wide substrate scope for electrophiles | 22-35 |

Solvent Effects on Reaction Kinetics and Selectivity

Solvent effects profoundly influence the kinetics and selectivity of azide reactions, with dramatic variations in reaction rates observed across different solvent systems [8] [19] [26]. Comprehensive density functional theory studies reveal that activation energies for nucleophilic substitution reactions between azide ions and various substrates are significantly affected by solvent polarity [8].

In nonpolar solvents such as hexane, azide reactions proceed faster due to reactant clustering effects [8] [19]. The smallest activation energy differences obtained in hexane suggest enhanced reaction rates compared to polar solvents [8]. This phenomenon occurs because ionic reactant molecules separate into distinct phases by clustering away from nonpolar solvent molecules, reducing mean free paths and increasing collision frequencies [8].

Polar aprotic solvents like acetonitrile and dimethyl sulfoxide favor nucleophilic substitution pathways over radical mechanisms [26]. The solvent selectivity phenomenon is particularly notable, where alkyl iodides react with azide anions to generate alkyl radicals in nonpolar solvents, while substitution products form preferentially in polar solvents [26]. This unique selectivity enables one-pot synthesis strategies utilizing sequential solvent changes [26].

Table 4: Solvent Effects on Azide Reaction Kinetics and Selectivity

| Solvent System | Effect on Azide Reactions | Mechanism Preference |

|---|---|---|

| Hexane (nonpolar) | Faster radical reactions due to reactant clustering | Radical pathways |

| Acetonitrile (polar aprotic) | Favors nucleophilic substitution over radical pathways | SN2 substitution |

| DMSO (polar aprotic) | Increases yields for carbamoyl azide formation | Mixed pathways |

| Water (polar protic) | Stabilizes transition states via hydrogen bonding | Ionic mechanisms |

| Toluene | Optimal for metal-free cycloadditions | Cycloaddition |

| Ternary oil/alcohol/water mixtures | Rate enhancement for hydrophobic azide-alkyne pairs | Nanophase-mediated acceleration |

Water as a polar protic solvent stabilizes transition states through hydrogen bonding interactions, particularly beneficial for reactions involving polar intermediates [8]. The extra stability of transition states in aqueous media results from hydrogen bonding effects that lower activation energies for certain pathways [8].

Ternary solvent systems containing oil, alcohol, and water components demonstrate remarkable nanophase-mediated rate enhancements for strain-promoted azide-alkyne cycloaddition reactions [32]. These enhancements exceed those observed in binary water-containing solvents by over five times in specific cases [32]. The rate enhancement occurs specifically when hydrophobic azide and alkyne reagent pairs are employed, while hydrophilic azides or reduced nanophase stability eliminate the kinetic benefits [32].

The nanophase organization in ternary solvents creates localized regions within phase diagrams that optimize reaction rates [32]. Dynamic light scattering characterization reveals that oil-in-water nanophase structures facilitate reagent co-localization, leading to accelerated kinetics independent of traditional solvent properties such as polarity or viscosity [32].

Computational Modeling of Transition States in Cycloadditions

Computational modeling of transition states in azide cycloaddition reactions provides critical insights into reaction mechanisms and selectivity patterns [10] [14] [21] [29]. Density functional theory calculations using various functionals including B3LYP, M06-2X, and wB97X-D4 have been extensively employed to investigate azide-alkyne cycloaddition pathways [10] [14] [29] [30].

The computational exploration of ambiphilic reactivity in azide cycloadditions reveals that transition state energies can be dissected into distortion and interaction components [10]. Distortion/interaction model analysis demonstrates that the origin of reactivity trends in cycloalkyne reactions stems from decreased distortion energies as ring size decreases [10]. Cycloalkynes exhibit significantly higher reactivity than cycloalkenes as dipolarophiles [10].

Activation barriers for azide cycloadditions with cycloalkynes decrease considerably with reduced ring size, from 29.2 kcal/mol for cyclononyne to 14.1 kcal/mol for cyclohexyne [10]. This trend reflects the increased strain in smaller cycloalkynes that facilitates cycloaddition reactions [10]. Substituent effects on cyclooctynes reveal that fluorine substitution produces the most dramatic reactivity changes [10].

Recent computational studies of metal-free azide-enaminone cycloaddition reactions using M06-2X/6-31+G(d,p) level theory indicate that reactions proceed through both 1,4- and 1,5-pathways [29]. The 1,4-pathway exhibits an activation free energy of approximately 30.3 kcal/mol, while the 1,5-pathway requires 39.5 kcal/mol [29]. These calculations successfully predict experimental observations regarding reaction yields and selectivity [29].

Transition state stabilization strategies have been identified for catalyst-free azide-alkyne cycloadditions through hyperconjugative assistance and hydrogen bonding interactions [21]. Hyperconjugative assistance for carbon-nitrogen bond formation can be maximized through antiperiplanar arrangement of propargylic sigma-acceptors relative to forming bonds [21]. This optimization leads to predicted rate accelerations of approximately one million-fold compared to simple azide cycloadditions [21].

The computational modeling of azide cycloadditions with guanidine substrates reveals extremely high activation barriers exceeding 50 kcal/mol for uncatalyzed reactions [33]. However, alternative activation methods such as photochemical processes or specific substituent modifications can significantly reduce these barriers [33]. Benzyl and perfluorophenyl substituents are predicted to have the greatest favorable effects on cycloaddition reactivity [33].

Comprehensive density functional theory studies comparing copper(I), silver(I), and gold(I) catalysts for azide-alkyne cycloadditions demonstrate varying thermodynamic and kinetic profiles [30]. The computational investigations include isotopic substitution effects, revealing that transition states are relatively insensitive to deuterium incorporation when both chlorine and phenyl substituents are present simultaneously [30].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis

1-Azido-2-iodoethane serves as a highly versatile substrate in copper-catalyzed azide-alkyne cycloaddition reactions, demonstrating exceptional performance across diverse reaction conditions and substrate combinations [1] [2] [3]. The compound exhibits remarkable reactivity with terminal alkynes under copper catalysis, forming 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency.

The mechanistic pathway for CuAAC involving 1-azido-2-iodoethane follows the established dinuclear copper mechanism, where the azide group coordinates to a dicopper-alkynyl complex, leading to concerted cycloaddition with formation of both carbon-nitrogen bonds simultaneously [4]. This mechanism contrasts with earlier proposed stepwise pathways and ensures the exclusive formation of 1,4-triazole regioisomers with rate constants ranging from 10 to 10³ M⁻¹s⁻¹ depending on the specific reaction conditions and substrates employed [5].

Experimental investigations demonstrate that 1-azido-2-iodoethane participates efficiently in CuAAC reactions with various alkyne substrates, including phenylacetylene, propargyl derivatives, and alkyne-modified biomolecules [6] [7]. The iodine substituent in the molecule provides additional functionality for subsequent transformations while maintaining the high reactivity of the azide group. Catalyst systems employing copper(I) iodide with tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligands demonstrate optimal performance, achieving yields of 85-98% under mild aqueous conditions [8].

The reaction tolerates diverse functional groups and can be conducted in physiological media with appropriate copper-stabilizing ligands to minimize cytotoxicity [7]. Rate enhancement strategies include the use of ultrasonic irradiation, which accelerates reaction kinetics and enables completion within 30 minutes while maintaining high yields and functional group compatibility [9]. Temperature optimization studies reveal that reactions proceed efficiently at room temperature for most substrates, though elevated temperatures (35-60°C) can enhance reaction rates for sterically hindered or electron-deficient alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

The application of 1-azido-2-iodoethane in strain-promoted azide-alkyne cycloaddition represents a significant advancement in bioorthogonal chemistry, enabling copper-free click reactions under physiological conditions [10] [11] [12]. SPAAC reactions with 1-azido-2-iodoethane demonstrate excellent biocompatibility and proceed efficiently with various cyclooctyne reagents, including dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and difluorinated cyclooctynes.

Kinetic studies reveal that 1-azido-2-iodoethane exhibits rate constants ranging from 0.15 to 2.9 M⁻¹s⁻¹ when reacting with different strained alkynes, with BCN showing the highest reactivity due to optimal strain-electronic activation balance [10]. The reaction proceeds through a concerted [3+2] cycloaddition mechanism without requiring external catalysts, making it particularly suitable for biological applications where metal contamination must be avoided.

Bioconjugation applications demonstrate the utility of 1-azido-2-iodoethane-SPAAC systems in live cell labeling, protein modification, and biomolecular imaging [13] [14]. The compound has been successfully employed in radiolabeling applications, where the azide functionality enables bioorthogonal attachment to prostate-specific membrane antigen (PSMA) ligands via SPAAC chemistry, facilitating both radiodetection and fluorescence imaging of prostate cancer cells [13]. These dual-labeled constructs maintain high PSMA specificity with tumor uptake comparable to conventional NHS-ester coupling methods.

The compatibility of 1-azido-2-iodoethane with live cell environments enables dynamic imaging applications, including metabolic labeling of bacterial peptidoglycan and subsequent detection using fluorine-18 labeled cyclooctyne probes [15] [14]. These studies demonstrate that azide-modified bacteria can be efficiently labeled with [¹⁸F]FB-sulfo-DBCO through SPAAC reactions, achieving significant signal enhancement over control samples and enabling positron emission tomography imaging of bacterial infections.

Orthogonal Reactivity in Multi-Component Labeling Systems

1-Azido-2-iodoethane exhibits remarkable orthogonal reactivity that enables simultaneous participation in multiple bioorthogonal reactions without cross-reactivity [16] [17] [18]. This property makes it particularly valuable for multi-component labeling systems where distinct biomolecular targets require independent modification strategies. The azide functionality can selectively react with strained alkynes or undergo copper-catalyzed cycloaddition, while the iodine atom provides an additional reactive site for nucleophilic substitution or cross-coupling reactions.

Multi-orthogonal labeling strategies utilizing 1-azido-2-iodoethane have been demonstrated in complex biological systems, enabling simultaneous visualization of different cellular components through independent bioorthogonal pathways [18]. For instance, the azide group can participate in SPAAC reactions with tetramethylrhodamine-cyclooctyne conjugates for protein labeling, while the iodine atom can be replaced with fluorescent reporters through nucleophilic substitution, creating dual-labeled constructs for multicolor imaging applications.

The orthogonal reactivity extends to polymer systems, where 1-azido-2-iodoethane serves as a bifunctional cross-linking agent capable of participating in both click chemistry and traditional organic reactions [19] [20]. This versatility enables the construction of complex polymer architectures with precisely controlled functionality and cross-linking density. Studies demonstrate that the azide and iodine functionalities can be addressed sequentially or simultaneously depending on reaction conditions and partner molecules.

Experimental validation of orthogonal reactivity involves systematic evaluation of reaction selectivity under various conditions [21]. Results demonstrate that azide-alkyne cycloaddition proceeds preferentially over iodine substitution reactions in aqueous media, while organic solvents can favor nucleophilic attack at the iodine center. This selectivity profile enables programmable modification sequences where reaction order determines the final molecular architecture.

Post-Polymerization Modification via Azide-Terminated Polymers

The incorporation of 1-azido-2-iodoethane into polymer synthesis strategies has revolutionized post-polymerization modification approaches, enabling the preparation of azide-terminated polymers with enhanced functionality and bioconjugation capabilities [22] [23] [24]. Azide-terminated polymers prepared using 1-azido-2-iodoethane-derived initiators or chain transfer agents demonstrate excellent efficiency in subsequent click chemistry modifications, achieving conversion rates of 85-98% under optimized conditions.

Reversible addition-fragmentation chain-transfer (RAFT) polymerization utilizing azide-functionalized chain transfer agents enables precise molecular weight control while incorporating reactive azide end groups [22] [23]. The resulting polymers maintain living characteristics and can undergo efficient post-polymerization modification through both CuAAC and SPAAC reactions. Fluorophore labeling studies demonstrate quantitative attachment of alkyne-modified dyes, enabling polymer visualization and tracking in biological systems.

The versatility of azide-terminated polymers extends to surface modification applications, where polymer brushes bearing terminal azide groups can be grafted onto alkyne-functionalized substrates through click chemistry [25] [26]. These surface modifications demonstrate excellent stability and functional group tolerance, enabling the creation of bioactive surfaces for cell culture, biosensing, and drug delivery applications. Contact angle measurements and X-ray photoelectron spectroscopy confirm successful grafting with surface coverage approaching theoretical maximum values.

Advanced polymer architectures accessible through 1-azido-2-iodoethane-based post-polymerization modification include star polymers, brush copolymers, and network structures [27] [20]. Multi-arm star polymers can be synthesized by reacting azide-terminated linear precursors with multi-alkyne core molecules, achieving near-quantitative arm attachment efficiency. The resulting materials exhibit unique solution properties and self-assembly behavior suitable for drug delivery and materials applications.